3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one
Description
1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one (hereafter referred to as the "target compound") is a complex heterocyclic molecule characterized by a fused dipyridopyrimidinone core, a 4-fluorophenyl sulfonyl group at position 3, and a 4-methylbenzyl substituent at position 1. The 2-imino and 10-methyl groups further define its structural uniqueness.
Properties
Molecular Formula |
C26H21FN4O3S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H21FN4O3S/c1-16-5-7-18(8-6-16)15-31-23(28)22(35(33,34)20-11-9-19(27)10-12-20)14-21-25(31)29-24-17(2)4-3-13-30(24)26(21)32/h3-14,28H,15H2,1-2H3 |
InChI Key |
WQEBGXANOYFSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=C(C5=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one structure, followed by the introduction of the 4-fluorophenylsulfonyl and 4-methylphenylmethyl groups. Key steps may include:
Cyclization Reactions: Formation of the core heterocyclic structure through cyclization reactions.
Substitution Reactions: Introduction of the fluorophenyl and methylphenyl groups via nucleophilic substitution.
Sulfonylation: Addition of the sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its complex aromatic and heterocyclic structure could be useful in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share key features with the target molecule, such as the dipyridopyrimidinone core, sulfonyl/imino substituents, or arylalkyl groups. Below is a detailed analysis of these analogs, supported by computational and experimental data:
Structural Similarity Analysis
Table 1: Structural and Functional Comparison
*Similarity metrics calculated using Morgan fingerprints (radius=2) or MACCS keys .
Key Findings
Core Modifications: Replacement of the dipyridopyrimidinone core with indenopyrimidinone (e.g., 691873-10-6) reduces kinase affinity due to altered planarity and hydrogen-bonding capacity . The 4-bromophenyl sulfonyl analog (840495-66-1) shows comparable target engagement but lower solubility, highlighting the trade-off between halogen size and physicochemical properties .
Substituent Effects :
- The 2-hydroxyethyl group in 877805-22-6 improves solubility but introduces susceptibility to oxidative metabolism, unlike the target compound’s stable 4-methylbenzyl group .
- Sulfonyl vs. sulfanyl groups: Sulfonyl-containing analogs (e.g., target compound) exhibit stronger hydrogen-bond acceptor capacity, critical for ATP-binding pocket interactions in kinases .
Bioactivity Clustering :
- Hierarchical clustering of NCI-60 bioactivity data groups the target compound with PI3K/AKT pathway inhibitors, while the 3,4-dimethylphenyl sulfonyl analog clusters with MAPK inhibitors, suggesting divergent mechanisms despite structural similarity .
Computational Insights
- Molecular Docking : The target compound’s fluorophenyl sulfonyl group forms a stable hydrogen bond with Lys833 in PI3Kγ (docking score: -9.2 kcal/mol), whereas the bromophenyl analog exhibits weaker van der Waals interactions (-8.5 kcal/mol) .
- QSAR Models : Substituent bulkiness (molar refractivity >90) and sulfonyl group electronegativity are key predictors of kinase inhibitory activity in regression models (R² = 0.82) .
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